![molecular formula C17H21BrN2O2 B1376509 tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1173155-41-3](/img/structure/B1376509.png)
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Overview
Description
“tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a complex organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used for the synthesis of optically active indoles . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanol to give the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and involves several steps in its formation . The construction of indoles as a moiety in selected alkaloids has been highlighted in several studies . The introduction of a formyl group into the 4-position of the molecule was done using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
Synthesis and Application in Drug Development
The compound tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has been utilized in the synthesis of various bioactive molecules. For instance, it played a role in the efficient synthesis of a potent 5-HT6 antagonist, which is a critical component in the development of treatments for neurological disorders (Isherwood et al., 2012).
Role in Heterocyclic Chemistry
This compound is integral in the field of heterocyclic chemistry. It has been used in the synthesis of gamma-carboline derivatives, showcasing its versatility in creating complex molecular structures (Zhang & Larock, 2003).
Structural Analysis and Crystallography
The structural analysis and crystallography of related compounds provide insights into molecular interactions and stability. For example, studies on trichotomine dimethyl ester, a compound crystallized from tert-butanol, help in understanding molecular conformations and interactions (Iijima & Irikawa, 1996).
Chemical Transformations and Syntheses
Research has also explored various chemical transformations and syntheses involving tert-butyl and bromo-functionalized indoles and quinoxalines, which are key in developing new pharmaceuticals and materials (Li, Wang, & Zhang, 2017).
Mechanism of Action
Target of Action
Tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer . .
Mode of Action
It is known that indole derivatives, to which this compound belongs, have shown high anti-tumor activity . They are designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The molecular docking studies reveal the binding orientations of all the synthesized compounds in the active site of c-Met .
Biochemical Pathways
Indole derivatives are known to have various biologically vital properties . They can act directly on DNA or interfere with the synthesis of DNAs to inhibit the proliferation and metastasis of tumor cells .
Result of Action
The compound shows moderate to excellent antiproliferative activity against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines are inhibited in a dose-dependent manner, and the cytolytic activity is markedly inhibited at the same time . The introduction of sulfonyl could increase the antiproliferative activity of this compound .
Future Directions
The future directions for the study of indole derivatives like “tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involve the investigation of novel methods of synthesis . There is also interest in exploring their potential as precursors to biologically active natural products . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
properties
IUPAC Name |
tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVIPFASUFRPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

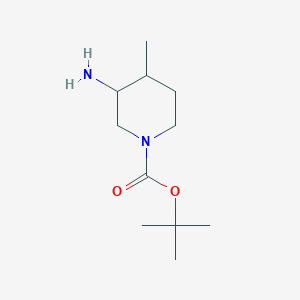
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
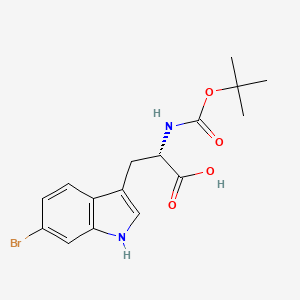
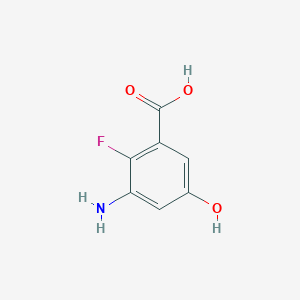
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


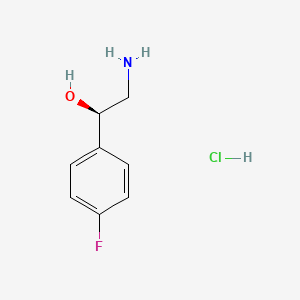
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)

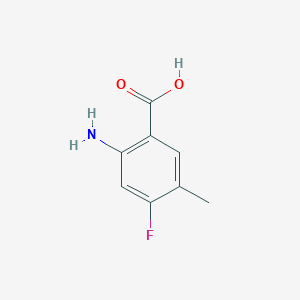
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)